2,7-Difluorobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with two fluorine atoms substituted at the 2 and 7 positions on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluorobenzo[d]oxazole typically involves the condensation of 2,7-difluorobenzaldehyde with an appropriate amine, followed by cyclization. One common method includes the use of serine and an aldehyde to form an oxazolidine intermediate, which is then oxidized to yield the oxazole . Another approach involves the Fischer oxazole synthesis, where a cyanohydrin and an aldehyde react in the presence of anhydrous hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient catalytic processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Difluorobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, organometallics, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups at the fluorine-substituted positions .
Wissenschaftliche Forschungsanwendungen
2,7-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,7-Difluorobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer applications, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: Lacks the fluorine substitutions, leading to different chemical and biological properties.
2,5-Difluorobenzo[d]oxazole: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.
2,7-Dichlorobenzo[d]oxazole:
Uniqueness: 2,7-Difluorobenzo[d]oxazole is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Eigenschaften
Molekularformel |
C7H3F2NO |
---|---|
Molekulargewicht |
155.10 g/mol |
IUPAC-Name |
2,7-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
InChI-Schlüssel |
NTJYQSFNQGBANX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)OC(=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.